molecular formula C15H12INO3 B4408699 [3-[(3-Iodophenyl)carbamoyl]phenyl] acetate

[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate

Cat. No.: B4408699
M. Wt: 381.16 g/mol
InChI Key: PMDQAWUUDUAQRZ-UHFFFAOYSA-N
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Description

[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate is an organic compound that features an ester functional group and an aromatic amine

Properties

IUPAC Name

[3-[(3-iodophenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c1-10(18)20-14-7-2-4-11(8-14)15(19)17-13-6-3-5-12(16)9-13/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQAWUUDUAQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3-Iodophenyl)carbamoyl]phenyl] acetate typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-iodoaniline with a suitable carboxylic acid derivative, such as 3-nitrobenzoyl chloride, under basic conditions.

    Reduction of the nitro group: The nitro group can be reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The final step involves the esterification of the resulting amine with acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-[(3-Iodophenyl)carbamoyl]phenyl] acetate involves its interaction with molecular targets through its aromatic amine and ester functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate
Reactant of Route 2
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[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate

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